5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
Overview
Description
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: is a heterocyclic compound with the molecular formula C6H6BrClN2S . It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .
Result of Action
Pyrimidine derivatives can have a wide range of effects, depending on their specific targets and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. For instance, its stability can be affected by temperature and storage conditions . Its efficacy can also be influenced by factors such as pH and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the halogens.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions can yield dehalogenated or demethylated products .
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its unique structure allows for the modification of its functional groups to enhance biological activity and selectivity .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for incorporation into various industrial products .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
Comparison: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. The methyl group at the 6-position also influences its chemical behavior and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVAPWVIGZOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294748 | |
Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17119-74-3 | |
Record name | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17119-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 97847 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17119-74-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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